5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide family, a class of heterocyclic compounds with diverse pharmacological applications. Its core structure comprises a 1,2,3-triazole ring substituted with a carboxamide group at position 4, an amino group at position 5, and aryl groups at positions 1 and N of the carboxamide. The 4-methylphenyl group at position 1 and the 3-chloro-4-methylphenyl group on the amide nitrogen contribute to its unique steric and electronic properties, which influence biological activity and solubility.
Properties
IUPAC Name |
5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-10-3-7-13(8-4-10)23-16(19)15(21-22-23)17(24)20-12-6-5-11(2)14(18)9-12/h3-9H,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJSMJUDLLIWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-chloro-4-methylaniline, and the alkyne precursor from 4-methylphenylacetylene.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the triazole intermediate.
Carboxamide Formation: The carboxamide group is typically formed by reacting the triazole intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the chloro substituent, potentially yielding dechlorinated or hydrogenated products.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to inhibit specific enzymes or receptors is of particular interest in the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. This interaction can disrupt biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations:
Antiproliferative Activity: Derivatives with halogenated aryl groups (e.g., 2,5-dichlorophenyl) show significant activity against renal cancer cells (GP = -13.42%) .
Synthetic Yields : Most analogs are synthesized in moderate yields (60–70%) via EDCI/HOBt-mediated coupling, as seen in pyrazole-carboxamide derivatives .
Role of Substituents :
- Electron-Withdrawing Groups (Cl, F) : Improve binding to hydrophobic pockets in target proteins (e.g., MIF, β-catenin) .
- Hydrophilic Groups (e.g., hydroxyethyl) : Enhance solubility but may reduce cellular uptake .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing : The compound N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) exhibits intermolecular N–H···O hydrogen bonds stabilizing its lattice, a feature likely shared with the target compound .
- NMR Signatures: The 5-amino group in triazole derivatives typically resonates at δ 6.5–7.5 ppm (¹H-NMR), while aryl protons appear between δ 7.0–8.0 ppm .
Biological Activity
5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article will review the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Molecular Formula : CHClNO
- Molecular Weight : 335.78 g/mol
Biological Activity Overview
Recent studies have highlighted the biological potential of triazole derivatives in various therapeutic areas:
Anticancer Activity
Triazoles are known for their anticancer properties. Research indicates that compounds with a triazole moiety can inhibit cancer cell proliferation and induce apoptosis.
-
Mechanism of Action :
- Complex I Inhibition : Some triazole compounds have been shown to inhibit mitochondrial complex I, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Triazole derivatives can induce cell cycle arrest at various phases, enhancing their efficacy against different cancer types .
- Case Studies :
Structure-Activity Relationship (SAR)
The structural modifications in triazole derivatives significantly influence their biological activity. For instance:
- The presence of electron-withdrawing groups (like chlorine) enhances the compound's ability to interact with biological targets.
- Various substitutions on the phenyl rings affect the lipophilicity and overall bioactivity .
Comparative Biological Activity Table
| Compound Name | IC (μM) | Mechanism of Action | Targeted Cancer Type |
|---|---|---|---|
| Compound 5i | 6.06 | Complex I inhibition | Lung Cancer |
| Mubritinib | Varies | Mitochondrial dysfunction | Various |
| CAI | Varies | Complex I inhibition | Cancer Cells |
Q & A
Basic: What are the recommended synthetic routes for 5-amino-N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis of structurally analogous triazole-carboxamide derivatives typically involves:
Condensation Reactions : Reacting substituted anilines (e.g., 3-chloro-4-methylaniline) with isocyanides to form carboximidoyl chloride intermediates .
Cyclization : Treating intermediates with sodium azide (NaN₃) under controlled conditions to form the triazole core .
Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product.
Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor reaction progress via TLC or HPLC .
Basic: How can researchers address low aqueous solubility during in vitro assays?
Methodological Answer:
Low solubility (common in triazole derivatives ) can be mitigated by:
Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .
Pro-drug Approaches : Introduce hydrophilic moieties (e.g., phosphate esters) to improve solubility, followed by enzymatic cleavage in assays .
Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry .
Basic: What is the primary mechanism of action observed in enzyme inhibition studies?
Methodological Answer:
Triazole-carboxamides often act as competitive inhibitors targeting enzymes like carbonic anhydrase or histone deacetylase (HDAC):
Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Kᵢ).
Structural Analysis : Use X-ray crystallography or molecular docking to identify binding interactions (e.g., hydrogen bonding with triazole-NH₂ groups) .
Example : Analogous compounds show IC₅₀ values in the nanomolar range for HDAC6 inhibition .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
SAR strategies for triazole-carboxamides include:
Substituent Variation : Modify aryl groups (e.g., chloro vs. methyl) to assess steric/electronic effects on target binding .
Bioisosteric Replacement : Replace the triazole core with pyrazole or imidazole to evaluate potency shifts .
Pharmacophore Mapping : Use QSAR models to predict critical functional groups (e.g., carboxamide’s hydrogen-bonding capacity) .
Data-Driven Example : Fluorophenyl analogs exhibit enhanced selectivity for kinase targets over bromophenyl derivatives .
Advanced: What experimental designs resolve contradictions in enzyme inhibition data?
Methodological Answer:
Contradictory results (e.g., variable IC₅₀ values) require:
Orthogonal Assays : Validate inhibition using fluorogenic substrates and Western blotting for downstream targets .
Control Experiments : Test against isoform-specific enzymes (e.g., HDAC1 vs. HDAC6) to rule off-target effects .
Statistical DOE : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting reproducibility .
Advanced: How can pharmacokinetic (PK) properties be optimized for in vivo studies?
Methodological Answer:
Improve PK by:
LogP Modulation : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP values and enhance bioavailability .
Metabolic Stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .
Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; aim for <90% binding to ensure free drug availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
